An In-Depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyridin-2-amine
An In-Depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyridin-2-amine
An In-Depth Technical Guide to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
CAS Number: 1131410-85-9
This technical guide provides a comprehensive overview of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical properties, a plausible synthetic route, and its potential applications as a scaffold for novel therapeutics.
Introduction and Significance
7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine belongs to the[1][2][3]triazolo[1,5-a]pyridine class of fused N-heterocycles. This core structure is a recognized "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[4][5] The presence of a chlorine atom at the 7-position and an amine group at the 2-position provides versatile handles for chemical modification, making this compound an attractive starting point for the synthesis of compound libraries for screening and lead optimization.[1]
The broader class of triazolopyrimidines and triazolopyridines has demonstrated a wide array of biological activities, including potential use as anticancer, anti-infective, and anti-inflammatory agents.[4][6][7] As such, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a valuable building block for the exploration of new chemical space in drug discovery.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be identified and its characteristics can be predicted using computational models. These predictions offer valuable insights for experimental design, such as selecting appropriate solvent systems and anticipating analytical behavior.
| Property | Value | Source |
| CAS Number | 1131410-85-9 | [2] |
| Molecular Formula | C₆H₅ClN₄ | [3] |
| Molecular Weight | 168.59 g/mol | |
| Monoisotopic Mass | 168.02028 Da | [3] |
| InChIKey | GZDFHYMMHZAWSN-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CN2C(=NC(=N2)N)C=C1Cl | [3] |
| XLogP (Predicted) | 1.0 | [3] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 |
Plausible Synthetic Protocol
A detailed experimental protocol for the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not explicitly detailed in peer-reviewed literature. However, a reliable synthetic route can be proposed based on established methodologies for analogous structures, particularly the synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine, as described in patent literature.[8] The following multi-step process represents a chemically sound and logical pathway.
Causality Behind Experimental Choices:
The proposed synthesis begins with a commercially available substituted aminopyridine. The key transformation involves the formation of a thiourea intermediate, which is then cyclized with hydroxylamine to form the fused triazole ring. This sequence is a common and effective method for constructing the[1][2][3]triazolo[1,5-a]pyridine scaffold.[8]
Step 1: Synthesis of Ethyl N-[(4-chloropyridin-2-yl)carbamothioyl]carbamate
The synthesis starts with the reaction of 2-amino-4-chloropyridine with ethoxycarbonyl isothiocyanate. The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea derivative. Dioxane is a suitable inert solvent for this reaction.
-
Reactants: 2-Amino-4-chloropyridine (1.0 equiv.), Ethoxycarbonyl isothiocyanate (1.0 equiv.)
-
Solvent: Dioxane
-
Procedure:
-
Dissolve 2-amino-4-chloropyridine in dioxane under a nitrogen atmosphere.
-
Add ethoxycarbonyl isothiocyanate dropwise to the solution.
-
Stir the reaction mixture at room temperature for 15-18 hours.
-
Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid, if necessary, by silica gel chromatography.
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Step 2: Cyclization to form 7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
The thiourea intermediate is cyclized using hydroxylamine hydrochloride. The reaction proceeds through the formation of a guanyl-like intermediate which then undergoes intramolecular cyclization and dehydration to yield the final triazolopyridine product. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of hydroxylamine.
-
Reactants: Ethyl N-[(4-chloropyridin-2-yl)carbamothioyl]carbamate (1.0 equiv.), Hydroxylamine hydrochloride (approx. 4.5 equiv.), Diisopropylethylamine (DIPEA) (approx. 3.0 equiv.)
-
Solvent: Methanol/Ethanol mixture (1:1)
-
Procedure:
-
Prepare a suspension of hydroxylamine hydrochloride and DIPEA in a 1:1 mixture of methanol and ethanol.
-
Add the thiourea intermediate from Step 1 to this suspension.
-
Stir the mixture at room temperature for 2 hours, then heat to 60°C for 3-4 hours.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure 7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
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Caption: Potential therapeutic applications based on the core scaffold.
Chemical Reactivity and Derivatization Potential
The two functional groups on the heterocyclic core provide orthogonal handles for derivatization, making it a versatile intermediate.
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Nucleophilic Aromatic Substitution (SNAr) at C7: The electron-deficient nature of the pyridine ring, enhanced by the fused triazole, makes the chlorine atom at the 7-position a good leaving group. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of 7-substituted analogues. [9]* Derivatization of the 2-Amino Group: The primary amine at the 2-position can readily undergo standard amine reactions such as acylation, sulfonylation, urea/thiourea formation, and reductive amination. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Safety and Handling
Specific toxicology data for this compound is not available. However, based on data from suppliers for analogous compounds, it should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [3]* Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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PubChemLite. 7-chloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine. Available from: [Link]
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James, M. I. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available from: [Link]
-
Ballatore, C. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. Available from: [Link]
- Google Patents. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents.
-
European Patent Office. EP 0330 A2 - Intermediate compounds for the preparation of 1,2,4-triazolo [1,5-a]pyrimidine-2-sulfonamides. Available from: [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules 2024, 29(4), 894. Available from: [Link]
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MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules 2023, 28(19), 6862. Available from: [Link]
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Massari, S. et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. Available from: [Link]
- Google Patents. EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
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Pike, K. G. et al. (2019). The Discovery of 7-Methyl-2-[(7-methylt[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 62(21), 9467-9486. Available from: [Link]
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PubChem Patents. US-10125133-B2 - Substitutedt[1][2][3]riazolo[1,5-a]pyridines and substitutedt[1][2][3]riazolo[1,5-a]pyrazines as LSD1 inhibitors. Available from: [Link]
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Drozd, M. et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Materials, 14(15), 4165. Available from: [Link]
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